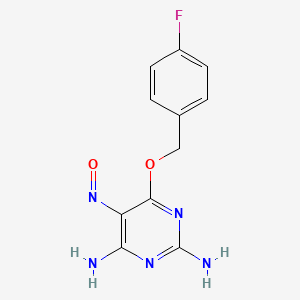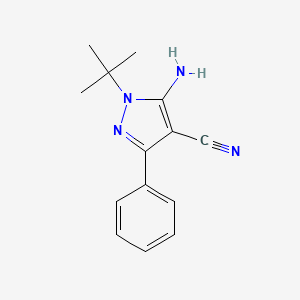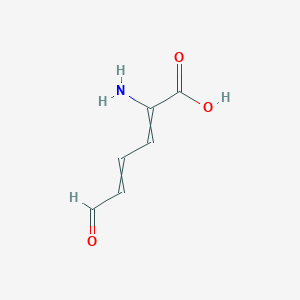
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of aminopyrimidines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Vorbereitungsmethoden
The preparation of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves several synthetic routes and reaction conditions. One common method includes the use of methanol solution of sodium methylate and malonic methyl ester nitrile, which undergoes a ring-closure reaction with guanidine salt. The process involves multiple steps, including the recovery of by-products, concentration, and nitrosation reactions using dilute formic acid solution .
Analyse Chemischer Reaktionen
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium nitrite for nitrosation and dilute formic acid for nitrosation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the synthesis of various derivatives that have shown potential anti-tubercular activities. These derivatives are designed to target specific enzymes in Mycobacterium tuberculosis, making them valuable in the development of anti-TB drugs .
Wirkmechanismus
The mechanism of action of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves its interaction with molecular targets and pathways in biological systems. It is believed to act on specific enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt the replication of certain microorganisms .
Vergleich Mit ähnlichen Verbindungen
5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine can be compared with other similar compounds, such as 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine. While both compounds belong to the same class of aminopyrimidines, they differ in their substituents and specific applications.
Eigenschaften
CAS-Nummer |
192441-26-2 |
|---|---|
Molekularformel |
C11H10FN5O2 |
Molekulargewicht |
263.23 g/mol |
IUPAC-Name |
6-[(4-fluorophenyl)methoxy]-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10FN5O2/c12-7-3-1-6(2-4-7)5-19-10-8(17-18)9(13)15-11(14)16-10/h1-4H,5H2,(H4,13,14,15,16) |
InChI-Schlüssel |
UMKGCKUTZKVSMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NC(=NC(=C2N=O)N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)




![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)

![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)

![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)

![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
